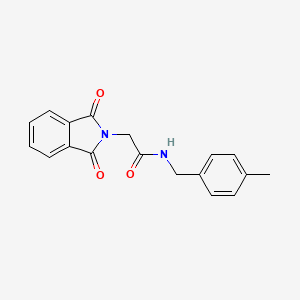![molecular formula C17H15N3O2S B5876725 4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5876725.png)
4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. DMNQ has been shown to have potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Wirkmechanismus
4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline generates ROS through redox cycling, which involves the transfer of electrons between this compound and cellular components such as NADH and NADPH. This process generates superoxide anions, which can be converted to other ROS such as hydrogen peroxide and hydroxyl radicals. This compound-induced ROS can lead to oxidative damage to cellular components such as DNA, proteins, and lipids, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound-induced oxidative stress has been shown to have a variety of biochemical and physiological effects on cells. This compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. This compound has also been shown to induce oxidative stress in neuronal cells, which can lead to neurodegeneration. Additionally, this compound has been used to study the effects of oxidative stress on mitochondrial function and cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also a potent generator of ROS, making it a useful tool for studying oxidative stress in cells. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type and culture conditions.
Zukünftige Richtungen
There are several future directions for research on 4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of this compound to study the effects of oxidative stress on cellular signaling pathways and gene expression. Additionally, there is potential for the development of new this compound analogs with improved properties for research and therapeutic applications.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its ability to generate ROS and induce oxidative stress in cells. This compound has potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its mechanism of action involves redox cycling and the generation of ROS, which can lead to oxidative damage and cell death. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline can be synthesized through a multi-step process involving the reaction of 2,4-dimethylquinazoline with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thiol to form the final product, this compound. The purity of this compound can be determined through HPLC analysis.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline has been extensively used in scientific research to study oxidative stress and its effects on cells. This compound generates ROS in cells, which can lead to oxidative damage and cell death. This property of this compound has been used to study the mechanisms of oxidative stress-induced cell death and to develop potential therapeutic strategies for diseases such as cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[(3-nitrophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-7-16-15(8-11)12(2)18-17(19-16)23-10-13-4-3-5-14(9-13)20(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQWBNVAYOBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)



![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)
![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)
![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)

![N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5876723.png)
![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)
![3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5876761.png)